4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride
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Description
“4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H10ClN3O2S . It has a molecular weight of 271.72 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O=C(O)C(C=C1)=CC=C1CSC2=NN=CN2.Cl . The InChI code is 1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H .Scientific Research Applications
Complex Formation with FeIII and FeII
Research indicates that 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride (hereafter referred to as the compound) exhibits notable behavior in forming complexes with FeIII and FeII. Steinhauser et al. (2005) studied complex formation with related ligands, focusing on stability and redox properties. This research is significant for understanding the compound's potential in generating oxidative stress and its role in catalyzing the Fenton reaction in biological media (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).
In Vitro Oxidative Metabolism
The compound has been implicated in the metabolism of novel antidepressants. Hvenegaard et al. (2012) investigated its role in the oxidative metabolism of Lu AA21004, a new antidepressant, revealing the compound's involvement in producing various metabolites through enzymatic reactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Formation of Novel Coordination Polymers
Qin et al. (2009) utilized the compound in creating a novel two-dimensional coordination polymer with cadmium(II). This research highlights the compound's potential in developing new materials with unique structural and chemical properties (Qin, Ma, Liu, Huang, & Dong, 2009).
Role in HIV-1 Inhibition
Watson et al. (2005) explored the use of a related compound as an HIV entry inhibitor. This research provides insight into the potential pharmaceutical applications of similar compounds in treating HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Photodecomposition Studies
The compound's analogs have been studied in the context of photodecomposition. Crosby and Leitis (1969) examined the irradiation of chlorobenzoic acids, leading to significant chemical transformations, which might be relevant for understanding the compound's behavior under similar conditions (Crosby & Leitis, 1969).
Corrosion Inhibition Properties
The compound and its derivatives have applications in corrosion inhibition. Bentiss et al. (2007) studied triazole derivatives for protecting mild steel in acidic environments, indicating the compound's potential in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQKDHIARPVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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